molecular formula C11H12O2 B161841 Ethyl Cinnamate CAS No. 4192-77-2

Ethyl Cinnamate

Cat. No.: B161841
CAS No.: 4192-77-2
M. Wt: 176.21 g/mol
InChI Key: KBEBGUQPQBELIU-CMDGGOBGSA-N
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Description

Ethyl cinnamate (CAS 103-36-6) is an organic ester compound with the formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . It is valued in research and development for its diverse applications and favorable properties. In modern biomedical research, this compound has gained prominence as a key component in optical tissue clearing techniques . It is used as a clearing solvent to render biological tissues transparent, enabling high-quality 3D imaging of complex structures using confocal and light sheet fluorescence microscopy. This application is particularly valuable in pulmonary research, as it allows for the detailed visualization of the 3D architecture of alveoli, vascular branches, and cilia in fixed lung samples while helping to maintain morphological integrity . As a versatile chemical building block, this compound serves as a crucial intermediate in organic synthesis and the development of more complex pharmaceutical compounds . Its structure, featuring an ester group and a conjugated double bond, makes it a suitable substrate for various reactions, including hydrogenation and condensation . This product is strictly for research purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-phenylprop-2-enoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEBGUQPQBELIU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017688
Record name ethyl-(E)-cinnamate
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Molecular Weight

176.21 g/mol
Source PubChem
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Physical Description

Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note
Record name 2-Propenoic acid, 3-phenyl-, ethyl ester
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Record name Ethyl cinnamate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; miscible in alcohols, miscible (in ethanol)
Record name Ethyl cinnamate
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Density

1.044-1.051
Record name Ethyl cinnamate
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Vapor Pressure

0.00327 [mmHg]
Record name Ethyl cinnamate
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CAS No.

4192-77-2, 103-36-6
Record name Ethyl (E)-cinnamate
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Record name Ethyl trans-cinnamate
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Record name ETHYL CINNAMATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cinnamate can be synthesized through several methods:

    Esterification Reaction: This involves the reaction of cinnamic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid.

    Claisen-Schmidt Reaction: This method involves the reaction of ethyl acetate with benzaldehyde in the presence of a base such as sodium.

Industrial Production Methods: Industrial production of this compound typically involves the esterification of cinnamic acid with ethanol under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Ethyl cinnamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cinnamic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield ethyl hydrocinnamate. This reaction typically uses reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Chemical Properties and Identification

  • Chemical Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 103-36-6
  • Appearance : Colorless to pale yellow liquid with a fruity aroma reminiscent of cinnamon.
  • Solubility : Soluble in alcohol and fixed oils; slightly soluble in water (160.6 mg/L at 25 °C) .

Flavoring Agent

This compound is widely used in the food industry as a flavoring agent due to its pleasant fruity aroma. It is commonly found in formulations for flavors such as cherry, grape, and peach. Its role as a fixative helps stabilize these flavors in various products .

Cosmetic Applications

In cosmetics, this compound serves as an aromatic modifier in fragrances. It is utilized in the formulation of rose, citrus, and oriental fragrances, enhancing the overall scent profile of products .

Pharmaceutical Applications

This compound has been explored for its potential therapeutic properties:

  • Anticancer Activity : Recent studies indicate that this compound can inhibit tumor growth in colon cancer by suppressing angiogenesis through the VEGFR2 signaling pathway. This positions it as a promising candidate for cancer treatment .
  • Antioxidant Properties : this compound exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Research shows that it has comparable activity to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it useful in developing treatments for inflammatory conditions .

Environmental Applications

This compound's impact on aquatic ecosystems has been studied extensively:

  • Toxicity to Algae : Research indicates that this compound can significantly affect the photosynthesis and cellular physiology of Chlorella vulgaris, an important algal species in aquatic ecosystems. At concentrations of 2-4 mg/L, it inhibited photosynthesis nearly completely after 72 hours of exposure. This suggests its potential use in controlling algal blooms in eutrophic waters .

Case Studies

  • Antioxidant Activity Study :
    • In vitro assays demonstrated that ethyl p-methoxy cinnamate (a derivative) exhibited moderate antioxidant activity with IC50 values comparable to standard antioxidants.
    • The study utilized DPPH and ABTS assays to quantify antioxidant capacity .
  • Ecotoxicological Impact Assessment :
    • A study on Chlorella vulgaris revealed that exposure to this compound led to significant physiological changes, including increased cell size and decreased esterase activity, indicating its potential as an environmental pollutant .

Mechanism of Action

The mechanism of action of ethyl cinnamate involves its interaction with various molecular targets:

    Antimicrobial Activity: this compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.

    Anti-inflammatory and Anticancer Activity: this compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway, which is crucial for angiogenesis in tumors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl cinnamate belongs to the cinnamic acid ester family, which includes derivatives with varying alkyl chains and aromatic ring substituents. Below is a comparative analysis of its structural analogs, focusing on bioactivity, physicochemical properties, and applications.

Alkyl Chain Variations
Compound Alkyl Group Key Characteristics References
This compound Ethyl Dominant aroma compound in wines/strawberries; moderate antimicrobial activity.
Mthis compound Methyl Higher volatility; used in resins and fragrances; weaker antifungal activity.
Benzyl cinnamate Benzyl Lower volatility; used in cosmetics; superior antioxidant properties.
n-Hexyl cinnamate Hexyl Enhanced lipophilicity; studied for prolonged release in topical formulations.

Key Findings :

  • Ethyl and methyl esters are more volatile, making them suitable for flavoring, whereas benzyl derivatives favor cosmetic applications .
Substituted Aromatic Ring Derivatives

Substituents on the benzene ring significantly modulate bioactivity. A structure-activity relationship (SAR) study of 27 cinnamate derivatives revealed the following trends :

Compound Substituent(s) Bioactivity Enhancement vs. This compound References
Ethyl p-methoxy cinnamate 4-OCH₃ 2× higher nematodicidal activity (EC₅₀: 0.08 mg/mL).
Ethyl 4-fluorocinnamate 4-F 1.5× antifungal activity against Fusarium spp.
Ethyl 3-chlorocinnamate 3-Cl Improved inhibition of Botrytis cinerea.
4-Methoxy this compound 4-OCH₃ Strongest antimicrobial activity (MIC: 8 µg/mL).

Key Findings :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance antifungal activity by stabilizing the molecule’s interaction with fungal enzymes .
  • Methoxy groups (-OCH₃) at the para position boost nematodicidal and antimicrobial potency due to increased electron density and steric effects .
Isomeric and Stereochemical Effects
  • Ethyl-3-(pyridine-3-yl)prop-2-enoate (E-2): Lacks the methyl group present in this compound derivative E-1, leading to reduced steric hindrance and lower photoisomerization yields (45% vs. 62% for E-1) .
  • Z-Isomer Stability : this compound’s Z-isomer exhibits lower thermal stability due to diminished π-conjugation, favoring reversion to the E-form .

Biological Activity

Ethyl cinnamate (EC) is an organic compound derived from cinnamon, recognized for its diverse biological activities. This article delves into the pharmacological properties of this compound, focusing on its anti-cancer, anti-inflammatory, antimicrobial, and antioxidant activities, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is an ester formed from cinnamic acid and ethanol. Its chemical formula is C10H10O2C_{10}H_{10}O_2, and it possesses a characteristic aromatic structure that contributes to its biological activities.

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. Notably, a study demonstrated that EC suppresses tumor growth in colorectal cancer by inhibiting angiogenesis through the VEGFR2 signaling pathway.

Key Findings:

  • Inhibition of Tumor Growth : In vivo studies using HT29 colon cancer xenograft models showed significant tumor growth suppression with no detectable hepatotoxicity or nephrotoxicity .
  • Mechanism of Action : EC inhibited the proliferation, migration, invasion, and tube formation of VEGF-induced human umbilical vein endothelial cells (HUVECs). It also induced apoptosis in these cells and suppressed phosphorylation of VEGFR2 .

Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory properties. A study indicated that it could potentially alleviate conditions characterized by oxidative stress.

Mechanism:

  • Oxidative Stress Reduction : EC has been shown to interact with proteins such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx), which are crucial for mitigating oxidative stress. In silico studies revealed binding energies indicating a strong interaction between EC and these proteins, suggesting its role in enhancing antioxidant defenses .

Antimicrobial Activity

The antimicrobial effects of this compound have been well-documented across various studies.

Efficacy:

  • Minimum Inhibitory Concentrations (MIC) : this compound demonstrated antimicrobial activity against several strains of bacteria and fungi. For instance, it exhibited MIC values of 726.36 µM against certain pathogens, indicating its potential as a natural antimicrobial agent .
  • Mechanism : The antimicrobial action is attributed to membrane disruption and the induction of reactive oxygen species within microbial cells .

Antioxidant Activity

The antioxidant properties of this compound contribute significantly to its biological profile.

Data Summary:

  • DPPH Assay : EC showed moderate antioxidant activity in DPPH assays, indicating its ability to scavenge free radicals effectively .
  • Potential Applications : Given its antioxidant capabilities, EC may be beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders .

Case Study 1: this compound in Cancer Treatment

A clinical study investigated the effects of EC on colon cancer cells. The results indicated a marked reduction in cell viability and increased apoptosis rates when treated with this compound. The study concluded that EC could be a promising therapeutic agent for colorectal cancer treatment due to its ability to inhibit angiogenesis and induce cell death.

Case Study 2: Antimicrobial Properties Against Mycobacterium tuberculosis

Research highlighted that ethyl p-methoxy cinnamate, a derivative of EC, exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. This finding underscores the potential of EC derivatives in addressing antibiotic resistance .

Q & A

Basic: What experimental methods are used to synthesize and purify ethyl cinnamate in laboratory settings?

Methodological Answer:
this compound is commonly synthesized via enzymatic esterification using lipase catalysts (e.g., Lipozyme TLIM) in solvent-free systems. Key parameters include temperature (40°C), agitation (170 rpm), and substrate molar ratios (cinnamic acid:ethanol) . For purification, techniques like high-speed countercurrent chromatography (HSCCC) with a solvent system of n-hexane:ethyl acetate:methanol:water (7:3:8:2 v/v) achieve >98% purity . Challenges include low yields (e.g., 2% with Novozym 435) due to enzyme specificity and reaction time optimization .

Basic: How do researchers validate the purity of this compound in synthetic or extracted samples?

Methodological Answer:
Purity validation employs:

  • Infrared Spectroscopy (IR): Peaks at 1710 cm⁻¹ (ester C=O stretch) and 1630 cm⁻¹ (C=C aromatic) confirm structural integrity. Deviations from standard spectra indicate impurities .
  • Melting Point Analysis: Pure this compound melts at 7–9°C. Discrepancies suggest contamination, as seen in lab reports where IR mismatches indicated low purity .
  • HPLC: Retention times and UV absorption (280 nm) quantify purity, with calibration curves from reference standards .

Advanced: What molecular interactions underlie this compound’s potential as an anticancer agent?

Methodological Answer:
Molecular docking studies reveal this compound binds to the E6 oncoprotein’s p53-binding domain, disrupting its interaction with E6-AP. This inhibits p53 degradation, restoring tumor suppressor activity in cervical cancer models. Docking scores (e.g., binding energy ≤ -7.5 kcal/mol) and hydrogen bonding with residues like Arg102 and Gln107 are critical for efficacy .

Advanced: How is this compound applied in tissue clearing for 3D imaging?

Methodological Answer:
The 2Eci protocol uses this compound’s refractive index-matching properties to clear tissues (e.g., zebrafish, human organoids). Steps include:

Dehydration: Ethanol gradients (50% to 100%).

Clearing: Immersion in this compound for 1–5 days.

Imaging: Compatible with GFP, mCherry, and Alexa fluorophores under conventional microscopes .
Advantages over alternatives: Non-toxicity, fluorescence preservation, and applicability across species.

Advanced: How can extraction efficiency of this compound from Kaempferia galanga be optimized?

Methodological Answer:
Supercritical Fluid Extraction (SFE) optimization via central composite design (CCD) identifies:

  • Optimal Parameters:

    VariableOptimal Range
    Temperature45–50°C
    Pressure25–30 MPa
    Entrainer (Ethanol)10–15% v/v

Post-SFE, HSCCC isolates this compound (98.1% purity) and ethyl p-methoxycinnamate (98.4%) .

Advanced: What structural modifications enhance this compound’s bioactivity?

Methodological Answer:
Derivatives with halogen (e.g., 3-chlorocinnamate) or trifluoromethyl groups exhibit improved nematicidal and antimicrobial activity. For example:

  • Ethyl 3-trifluoromethylcinnamate shows 2× higher nematicidal LC₅₀ (45.3 µg/mL) than unmodified this compound (91.78 µg/mL) .
    Structure-activity relationship (SAR) studies use NMR and bioassays to correlate substituent position/type with efficacy .

Basic: How should researchers address contradictory purity data in this compound analysis?

Methodological Answer:
Contradictions arise from:

  • Methodological Errors: Cross-contamination during liquid-liquid extraction (e.g., ether-water layer mixing) .
  • Instrument Limitations: IR sensitivity to moisture (e.g., residual water in glucose samples) .
    Resolution: Triangulate data via complementary methods (HPLC + IR) and validate with internal standards (e.g., deuterated analogs) .

Advanced: What is this compound’s role in wine aroma profiling?

Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) quantifies this compound as a key odorant in red wines (e.g., Grenache, Merlot). Concentrations >20 µg/L exceed olfactory thresholds, contributing to “berry” and “cinnamon” notes. Statistical analysis (ANOVA) identifies varietal differences: Cabernet Sauvignon shows 30% higher this compound than Tempranillo (p < 0.05) .

Advanced: What mechanisms explain this compound’s nematicidal activity?

Methodological Answer:
this compound disrupts Heterodera avenae motility and respiration via:

  • Mitochondrial Dysfunction: Inhibition of Complex I (NADH dehydrogenase) in electron transport chains.
  • Cell Membrane Permeabilization: Flow cytometry shows increased propidium iodide uptake in treated nematodes .
    Dose-response assays determine LC₅₀ values (91.78 µg/mL) using probit analysis .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Cinnamate
Reactant of Route 2
Reactant of Route 2
Ethyl Cinnamate

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